
(Tetrahydrofuran-3,3-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetrahydrofuran-3,3-diyl)dimethanol is a chemical compound with the molecular formula C6H12O3 It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains two hydroxymethyl groups attached to the third carbon of the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(Tetrahydrofuran-3,3-diyl)dimethanol can be synthesized through several methods. One common approach involves the reduction of tetrahydrofuran-3,3-dicarboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically takes place in an anhydrous solvent like diethyl ether under reflux conditions. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of tetrahydrofuran-3,3-dicarboxylic acid esters. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a suitable solvent, such as methanol or ethanol, to yield the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Tetrahydrofuran-3,3-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form tetrahydrofuran-3,3-dimethanol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and tosylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Tetrahydrofuran-3,3-dicarboxylic acid.
Reduction: Tetrahydrofuran-3,3-dimethanol.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
1. Intermediate for Polymer Production
(Tetrahydrofuran-3,3-diyl)dimethanol serves as an important intermediate in the synthesis of polyamide plastics and other polymeric materials. Its structure allows it to participate in polymerization reactions, leading to the formation of durable and versatile plastics used in various industries .
2. Synthesis of Functionalized Compounds
The compound can be utilized to synthesize a variety of functionalized chemicals. For example, it can be transformed into diacids, dialdehydes, or diamines through oxidation or reduction processes. This versatility is particularly valuable in creating specialty chemicals that have applications in coatings, adhesives, and sealants .
3. Solvent and Stabilizer
Due to its chemical properties, this compound is employed as a solvent and stabilizer in chemical reactions. It enhances the solubility of reactants and stabilizes intermediates during synthesis processes .
Material Science
1. Plasticizers
The compound is also used in the production of plasticizers, which improve the flexibility and workability of plastics. This application is crucial for creating materials that require specific mechanical properties for various applications .
2. Insecticides and Agricultural Chemicals
Research indicates that this compound derivatives can be developed into insecticides and other agrochemicals. Its efficacy as a chemical intermediate allows for the creation of compounds that can target pests while being less harmful to beneficial organisms .
Pharmaceutical Research
1. Anti-Hepatitis B Activities
Recent studies have explored the potential of this compound derivatives in pharmaceutical applications, particularly against viral infections such as Hepatitis B. The synthesis of novel nucleoside analogs using this compound has shown promising anti-viral activities .
2. Endocrine Disruption Studies
Research has also focused on the effects of tetrahydrofuran derivatives on endocrine functions in animal models. These studies help assess the safety and biological impacts of compounds derived from this compound, contributing to the understanding of potential health risks associated with exposure to such chemicals .
Case Studies
Mechanism of Action
The mechanism of action of (Tetrahydrofuran-3,3-diyl)dimethanol involves its ability to undergo various chemical reactions due to the presence of reactive hydroxymethyl groups. These groups can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. In drug delivery systems, this compound can form stable complexes with drugs, enhancing their solubility and bioavailability.
Comparison with Similar Compounds
(Tetrahydrofuran-3,3-diyl)dimethanol can be compared with other similar compounds, such as:
Tetrahydrofuran-2,5-diyl)dimethanol: This compound has hydroxymethyl groups attached to the second and fifth carbons of the tetrahydrofuran ring. It exhibits similar reactivity but may have different physical properties and applications.
Tetrahydrofuran-3,4-diyl)dimethanol: This compound has hydroxymethyl groups attached to the third and fourth carbons of the tetrahydrofuran ring. It also shows similar chemical behavior but may differ in its biological and industrial applications.
Biological Activity
(Tetrahydrofuran-3,3-diyl)dimethanol is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and effects observed in various studies.
Chemical Structure and Synthesis
This compound is characterized by its tetrahydrofuran backbone with two hydroxymethyl groups at the 3-position. The compound can be synthesized through several methods, including reduction reactions involving lithium aluminum hydride (LiAlH4), which has been documented in organic synthesis literature .
Anticancer Properties
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer activities. For instance, certain derivatives have shown cytotoxic effects against various human cancer cell lines. A study focusing on merosesquiterpenes, which share a similar structural motif, demonstrated that these compounds could activate inositol 5-phosphatase SHIP and exhibited potent cytotoxicity against cancer cells .
Interaction with DNA
The ability of this compound to interact with DNA has been investigated. Compounds related to this structure have been shown to stabilize G-quadruplex (G4) DNA structures, which are important in cancer biology due to their role in regulating gene expression and maintaining genomic stability. The stabilization of G4 structures can lead to the modulation of oncogene expression and may provide a therapeutic avenue for cancer treatment .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- DNA Binding : The ability to bind and stabilize specific DNA structures can disrupt normal cellular processes and promote apoptosis in cancer cells.
Case Studies and Research Findings
Properties
Molecular Formula |
C6H12O3 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
[3-(hydroxymethyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C6H12O3/c7-3-6(4-8)1-2-9-5-6/h7-8H,1-5H2 |
InChI Key |
LVHJHYIENWZTMG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.